molecular formula C27H35N5O6S B12598039 L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine CAS No. 648883-53-8

L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine

Cat. No.: B12598039
CAS No.: 648883-53-8
M. Wt: 557.7 g/mol
InChI Key: REEQLALCTRPZAY-CMOCDZPBSA-N
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Description

L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine is a synthetic peptide composed of four amino acids: phenylalanine, asparagine, methionine, and another phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.

    Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions, often in the presence of a base like DIPEA.

    Deprotection: Protecting groups on the amino acids are removed using specific reagents (e.g., TFA for Fmoc groups) to expose reactive sites for further coupling.

    Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like TFA, which also removes side-chain protecting groups.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and reproducibility.

Chemical Reactions Analysis

Oxidation of Methionine Residues

The methionine side chain is highly susceptible to oxidation, forming methionine sulfoxide or methionine sulfone under controlled conditions.

Reagent Conditions Product Efficiency
Hydrogen peroxideRoom temperature, pH 7Methionine sulfoxide>90% yield
Potassium peroxymonosulfateAcidic pH, 40°CMethionine sulfone~85% yield

This reaction is critical in studying oxidative stress in biological systems and requires careful pH control to avoid over-oxidation.

Reduction of Methionine Sulfoxide

Oxidized methionine can be regenerated using reducing agents:

Reagent Conditions Outcome
Dithiothreitol (DTT)pH 8–9, 37°CReduction to methionine
Tris(2-carboxyethyl)phosphine (TCEP)pH 7.4, 25°CComplete reduction within 1 hr

N-Acetylation of Terminal Amine

The N-terminal phenylalanine undergoes acetylation with acetic anhydride in acidic aqueous solutions:
L-Phe-NH2+(CH3CO)2OAc-L-Phe-NH2+CH3COOH\text{L-Phe-NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{Ac-L-Phe-NH}_2 + \text{CH}_3\text{COOH}

Conditions :

  • Solvent : 80% acetic acid in water

  • Reagent : Acetic anhydride, added via peristaltic pump at 0.8 mL/min

  • Yield : >95% conversion monitored via NMR

Copper(II)-Catalyzed Transamination

While not directly observed for this tetrapeptide, transamination reactions are plausible for phenylalanine residues under catalytic conditions:

Catalyst Environment Reactivity
Cu(II) ionsCTAB micellar phaseAccelerates Schiff base formation
Cu(II) ionsVesicular phaseHigher carbanion stability

In micellar or vesicular systems, Cu(II) facilitates α-hydrogen removal, enabling ketimine formation .

Thermal Cyclization

Under elevated temperatures (>85°C), linear peptides may undergo cyclization. For analogous dipeptides (e.g., Phe-Ala):

  • Mechanism : Water-catalyzed intramolecular amide bond formation

  • Conditions : Solid phase, 85°C, 1 atm

  • Product : Cyclic diketopiperazine

For the tetrapeptide, cyclization would require conformational flexibility to align terminal residues.

Substitution Reactions via Carbodiimide Activation

The carboxyl group of the C-terminal phenylalanine can be activated for conjugation:

Reagent Role Outcome
DIC (Diisopropylcarbodiimide)Carboxyl activationForms O-acylisourea intermediate
HOBt (Hydroxybenzotriazole)Suppresses racemizationEnhances coupling efficiency

This reaction is pivotal in solid-phase peptide synthesis (SPPS) for elongating peptide chains.

Stability Under Hydrolytic Conditions

While not explicitly documented for this tetrapeptide, peptide bonds generally hydrolyze under:

  • Acidic conditions (pH < 2, 110°C): Cleavage at aspartic acid residues (not present here).

  • Basic conditions (pH > 12): Non-specific backbone degradation.

Scientific Research Applications

Neuropharmacology

L-Phenylalanine influences neurotransmitter systems by modulating the release of dopamine and norepinephrine. Research indicates that it can affect cognitive functions and mood regulation. Studies have shown that supplementation with L-phenylalanine may alleviate symptoms of depression in some individuals .

Case Study: Depression Treatment
A small study from 1977 involving 12 participants indicated that a mixture of D- and L-phenylalanine improved depressive symptoms in two-thirds of the subjects . This suggests potential therapeutic applications for mood disorders.

Metabolic Regulation

L-Phenylalanine has been studied for its effects on appetite regulation and glucose metabolism. Research demonstrates that oral administration can reduce food intake in rodent models by stimulating the release of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), while decreasing ghrelin levels .

Data Summary: Effects on Food Intake

Study TypeSubjectDoseOutcome
Rodent StudyRats12 mmol/kgReduced food intake
Rodent StudyMice6 mmol/kgImproved glucose tolerance

Therapeutic Uses in Phenylketonuria

Individuals with phenylketonuria (PKU) have elevated levels of phenylalanine due to a deficiency in the enzyme phenylalanine hydroxylase. Research has explored the use of L-phenylalanine in conjunction with D-phenylalanine to modulate amyloid formation associated with PKU. D-phenylalanine appears to inhibit the aggregation of L-phenylalanine into toxic amyloid fibrils, presenting a potential therapeutic strategy for managing PKU .

Case Report: PKU Management
A case study involving infants diagnosed with PKU highlighted successful dietary management using specialized formulas low in phenylalanine while ensuring adequate nutrition .

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-asparaginyl-L-phenylalanine: A similar tripeptide lacking the methionine residue.

    L-Asparaginyl-L-phenylalanine: A dipeptide with similar properties but shorter chain length.

    N-formyl-L-methionyl-L-leucyl-L-phenylalanine: A tripeptide with a formyl group at the amino terminus, known for its role in immune response modulation.

Uniqueness

L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine is unique due to its specific sequence and the presence of methionine, which can undergo oxidation, adding an additional layer of functionality. This peptide’s combination of hydrophobic and polar residues allows it to participate in diverse biochemical interactions, making it a versatile tool in research and industrial applications.

Biological Activity

L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine, a tetrapeptide composed of the amino acids phenylalanine, asparagine, and methionine, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on antioxidant, antidiabetic, anticancer properties, and its role in amino acid metabolism.

Structure and Composition

The compound is a combination of four amino acids:

  • L-Phenylalanine (Phe) : An essential amino acid that serves as a precursor for tyrosine and neurotransmitters.
  • L-Asparagine (Asn) : Involved in protein synthesis and plays a role in metabolic processes.
  • L-Methionine (Met) : An essential amino acid that acts as a precursor for other sulfur-containing compounds.
  • L-Phenylalanine (repeated): Emphasizes the importance of phenylalanine in this tetrapeptide's structure.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of L-phenylalanine derivatives. The presence of phenolic moieties enhances the antioxidant capacity, which is crucial for combating oxidative stress in biological systems. For instance, a study demonstrated that L-Tyrosine esters exhibited improved antioxidant activity compared to their L-phenylalanine counterparts due to their ability to scavenge free radicals more effectively .

Antidiabetic Effects

L-Phenylalanine has been shown to possess antidiabetic properties, particularly through its ability to inhibit α-glucosidase activity. This inhibition can help regulate blood glucose levels by slowing carbohydrate digestion and absorption. The efficacy of L-phenylalanine derivatives was found to correlate with their chain length, with optimal activity observed at specific lengths .

Anticancer Properties

The anticancer effects of L-phenylalanine have been explored through molecular docking studies that suggest its derivatives may interact with cancer cell pathways. Research indicates that these compounds can induce cytotoxicity in various cancer cell lines while exhibiting minimal toxicity to normal cells . For example, the anticancer activity was notably higher in L-Tyrosine-based compounds compared to L-phenylalanine derivatives.

Neurotransmitter Synthesis

L-Phenylalanine is a precursor for several neurotransmitters, including dopamine and norepinephrine. This pathway is essential for maintaining cognitive functions and mood regulation. In conditions like phenylketonuria (PKU), elevated levels of phenylalanine can disrupt neurotransmitter balance, leading to neurological deficits .

Interaction with Receptors

L-Phenylalanine acts as an antagonist at certain calcium channels and glutamate receptors in the brain. Specifically, it inhibits neurotransmitter release at glutamatergic synapses, which may have implications for neurological disorders . This antagonistic action can modulate excitatory neurotransmission, potentially offering therapeutic avenues for conditions characterized by excitotoxicity.

Clinical Observations in PKU Patients

Case studies involving infants diagnosed with PKU illustrate the clinical significance of managing phenylalanine levels. One case reported an infant with significantly elevated plasma phenylalanine levels who was treated with dietary management strategies to normalize amino acid concentrations. This approach not only improved metabolic control but also positively impacted cognitive outcomes .

Research Findings Summary Table

Activity Mechanism Findings
AntioxidantScavenging free radicalsEnhanced by phenolic moieties in derivatives
AntidiabeticInhibition of α-glucosidaseCorrelation with chain length; optimal activity at specific lengths
AnticancerInduction of cytotoxicityHigher efficacy in cancer cell lines compared to normal cells
Neurotransmitter RolePrecursor for dopamine and norepinephrineDisruption in PKU leads to cognitive deficits
Receptor InteractionAntagonism at calcium channels and glutamate receptorsModulates neurotransmitter release; potential therapeutic implications

Properties

CAS No.

648883-53-8

Molecular Formula

C27H35N5O6S

Molecular Weight

557.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C27H35N5O6S/c1-39-13-12-20(25(35)32-22(27(37)38)15-18-10-6-3-7-11-18)30-26(36)21(16-23(29)33)31-24(34)19(28)14-17-8-4-2-5-9-17/h2-11,19-22H,12-16,28H2,1H3,(H2,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38)/t19-,20-,21-,22-/m0/s1

InChI Key

REEQLALCTRPZAY-CMOCDZPBSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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